molecular formula C23H25ClFN5 B606578 Cdk9-IN-2 CAS No. 1263369-28-3

Cdk9-IN-2

Cat. No. B606578
M. Wt: 425.9364
InChI Key: XKHXPTSUVPZYDW-HDICACEKSA-N
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Description

Cdk9-IN-2 is a special cyclin-dependent kinase 9 (CDK9) inhibitor . It has been extracted from patent WO/2012131594A1, compound CDKI (8), and has an IC50 of 5 nM and 7 nM in H929 multiple myeloma (MM) cell line (72 hours) and A2058 skin cell line (72 hours), respectively .


Synthesis Analysis

The synthesis of CDK9 inhibitors like NVP-2 involves a convergent synthetic route . The key intermediate was synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid . Another key intermediate was synthesized from (S)-1-methoxypropan-2-ol by reaction with TsCl, electrophilic substitution reaction with tert-butyl ((1r,4r)-4-amino-cyclohexyl)carbamate, and then by deprotection of Boc .


Molecular Structure Analysis

The molecular structure of Cdk9-IN-2 is C23H25ClFN5 . The exact mass is 425.18 and the molecular weight is 425.936 . CDK9 is a serine/threonine protein kinase activated by regulatory cyclin proteins . The human genome encodes twenty CDKs (numbered 1-20) belonging to the CDK- and CDK-like branch of the CMGC subfamily of human kinases which include the cyclin-dependent, mitogen-activated, glycogen synthase and CDC-like kinases .


Chemical Reactions Analysis

CDK9 inhibitors like NVP-2 are aminopyrimidine-based inhibitors and chemical analogues of i-CDK9 which potently and selectively inhibit CDK9 . The compounds resulting from the docking process were then meticulously arranged based on their binding affinity, providing a systematic ranking of their potential interactions with CDK9 .

Scientific Research Applications

  • Cancer Therapy : CDK9 plays a crucial role in the survival of transformed cells, as it regulates transcription of short-lived antiapoptotic proteins. Inhibitors like Cdk9-IN-2 selectively target CDK9, showing potential as effective cancer therapeutics (Sonawane et al., 2016). Additionally, CDK9 inhibitors can reprogram transcriptional dysregulation in cancers, highlighting their relevance in cancer treatment (Mandal et al., 2021).

  • Transcriptional Regulation : CDK9 is involved in transcription elongation and RNA polymerase II transcription initiation. Its inhibition leads to transcriptional changes and potential therapeutic strategies for diseases characterized by CDK9 malfunction, such as cardiovascular diseases and viral replication (Bacon & D’Orso, 2018).

  • HIV Treatment : The CDK9-cyclin T1 complex is essential for HIV-1 and HIV-2 replication in human cells. Targeting CDK9 may therefore provide novel strategies for treating AIDS (Romano & Giordano, 2008).

  • Cardiac Diseases : Deregulation of the CDK9-related pathway is associated with cardiomyocyte hypertrophy, suggesting that CDK9 inhibitors could have therapeutic applications in cardiology (Wang & Fischer, 2008).

  • Prostate Cancer : Targeting CDK9 may offer a new therapeutic opportunity in prostate cancer treatment by confining the hyperactivity of androgen receptor and anti-apoptotic proteins, especially in castrate-resistant prostate cancer (Rahaman et al., 2016).

  • Metabolic Effects : CDK9 inhibition can induce a metabolic switch in cancer cells, suggesting that targeting CDK9 could alter cancer cell metabolism and provide a basis for combination therapies (Itkonen et al., 2019).

Future Directions

The future of CDK9 inhibition would likely involve combining CDK9 inhibitors with inhibitors like those against BRD4, SEC, MYC, MCL-1 and HSP90 . The inhibition of CDK9’s activity holds the potential to be a highly effective anti-cancer therapeutic .

properties

IUPAC Name

4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHXPTSUVPZYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678789
Record name N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk9-IN-2

CAS RN

1263369-28-3
Record name N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
Q Xie, Q Wu, L Kim, TE Miller, BB Liau… - The Journal of …, 2016 - Am Soc Clin Investig
… (B) In vitro extreme limiting dilution assays demonstrated that shRNA-mediated knockdown of CDK9 in 2 BTIC models (3691 and 4121) decreased the frequency of tumorsphere …
Number of citations: 52 www.jci.org
YY Chu, MK Chen, Y Wei, HH Lee, W Xia, YN Wang… - Nature Cancer, 2022 - nature.com
… Anti-neoplastic agents used in the present study, including talazoparib (PARP inhibitor), lorlatinib (ALK inhibitor), ceritinib (ALK inhibitor), cisplatin and CDK9-IN-2 (CDK9 inhibitor), were …
Number of citations: 6 www.nature.com
LJ Krulikas, IM McDonald, B Lee… - … Life Sciences R&D, 2018 - journals.sagepub.com
Continuous exposure of a pancreatic cancer cell line MIA PaCa-2 (Mia S ) to gemcitabine resulted in the formation of a gemcitabine-resistant subline (Mia R ). In an effort to discover …
Number of citations: 13 journals.sagepub.com
R Jorda, D Hendrychová, J Voller… - Journal of medicinal …, 2018 - ACS Publications
Cyclin-dependent kinases (CDKs) are an important and emerging class of drug targets for which many small-molecule inhibitors have been developed. However, there is often …
Number of citations: 74 pubs.acs.org
C He, K Xu, X Zhu, PS Dunphy, B Gudenas… - Nature …, 2021 - nature.com
… four proteosome inhibitors (marizomib, ONX-0914, ixazomib, and bortezomib) and Cluster 2 contained four compounds targeting transcriptional dependencies (THZ1, CDK9-IN-2, …
Number of citations: 29 www.nature.com
K Fujinaga - Molecules, 2020 - mdpi.com
The positive transcription elongation factor b (P-TEFb) was first identified as a general factor that stimulates transcription elongation by RNA polymerase II (RNAPII), but soon afterwards …
Number of citations: 26 www.mdpi.com
CB Fant - 2019 - scholar.colorado.edu
Human transcription by RNA polymerase II (pol II) is tightly regulated at multiple steps. During the early stages of transcription, pol II exists within a large 4 MDa assembly called the Pre-…
Number of citations: 2 scholar.colorado.edu
I Iacobucci, C Qu, E Varotto, LJ Janke… - Blood, The Journal …, 2021 - ashpublications.org
Acute erythroid leukemia (AEL) is characterized by a distinct morphology, mutational spectrum, lack of preclinical models, and poor prognosis. Here, using multiplexed genome editing …
Number of citations: 27 ashpublications.org
C He, K Xu, X Zhu, PS Dunphy, B Gudenas, W Lin… - bioRxiv, 2020 - biorxiv.org
… Cluster 2 contained 4 compounds targeting transcriptional dependencies (THZ1, CDK9-IN-2, panobinostat and CUDC-907) and two dual activity compounds including PI3K inhibition (…
Number of citations: 1 www.biorxiv.org
C Vetro, T Haferlach, S Jeromin… - British Journal of …, 2018 - Wiley Online Library
Chronic Lymphocytic Leukaemia ( CLL ) is a heterogeneous disease with a clinical course dependent on cytogenetic features. However, in 15–20% of cases both chromosome banding …
Number of citations: 4 onlinelibrary.wiley.com

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